Product packaging for Ritonavir O-Beta-D-Glucuronide(Cat. No.:)

Ritonavir O-Beta-D-Glucuronide

Cat. No.: B13430825
M. Wt: 897.1 g/mol
InChI Key: WMFKMLDNCXIXQE-ZXOKULDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and subsequent excretion of a wide array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin. nih.govwikipedia.org This process involves the enzymatic addition of a glucuronic acid moiety to a substrate. nih.gov The addition of this highly polar and water-soluble group drastically increases the hydrophilicity of the original molecule, facilitating its removal from the body via urine or bile. nih.govwikipedia.org While often following a Phase I reaction, such as oxidation or hydroxylation, glucuronidation can also be the primary metabolic route for certain compounds. nih.gov This conjugation reaction is a crucial defense mechanism, transforming potentially harmful lipophilic compounds into more easily excretable, and generally less toxic, hydrophilic conjugates. nih.govuomus.edu.iq

Role of Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) in Xenobiotic Conjugation

The enzymes responsible for catalyzing the glucuronidation process are the Uridine Diphosphate Glucuronosyltransferases (UGTs). spandidos-publications.com These are a superfamily of membrane-bound proteins primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site of activity. wikipedia.orgspandidos-publications.comhyphadiscovery.com UGTs facilitate the transfer of glucuronic acid from the activated coenzyme, uridine-5-diphospho-β-D-glucuronic acid (UDPGA), to a variety of functional groups on the substrate molecule, including hydroxyl, carboxyl, amino, and thiol groups. uomus.edu.iqmdpi.com The UGT superfamily is divided into several subfamilies, with UGT1A and UGT2B being principally responsible for the metabolism of most drugs. hyphadiscovery.com The expression and activity of these enzymes can vary significantly between individuals, contributing to differences in drug metabolism and response. spandidos-publications.com

Definition and Significance of Ritonavir (B1064) O-β-D-Glucuronide as a Metabolite

Ritonavir O-β-D-Glucuronide is the product of the glucuronidation of ritonavir. Specifically, it is formed by the attachment of a glucuronic acid molecule to an oxygen atom on the ritonavir structure, creating an O-glucuronide conjugate. While ritonavir is primarily metabolized through oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, glucuronide metabolites have been observed, notably in dogs. nih.govdrugbank.com In humans, ritonavir has been shown to induce glucuronidation, which can affect the metabolism of other co-administered drugs. europa.euasm.org The formation of glucuronide metabolites, such as Ritonavir O-β-D-Glucuronide, represents a pathway for the detoxification and elimination of ritonavir. nih.gov

Academic Research Landscape and Future Directions for Ritonavir O-β-D-Glucuronide Studies

The academic research landscape surrounding ritonavir has extensively focused on its potent inhibitory effects on CYP3A4, a property that has led to its widespread use as a pharmacokinetic enhancer for other antiretroviral drugs. mdpi.comnih.govnih.gov This "boosting" effect increases the plasma concentrations and extends the half-life of co-administered drugs that are substrates of CYP3A4. mdpi.comnih.gov

While the inhibitory role of ritonavir on CYP enzymes is well-documented, its interaction with UGT enzymes has also been a subject of investigation. Studies have explored ritonavir's potential to both inhibit and induce UGT activity. For instance, some research indicates that ritonavir can inhibit certain UGT isoforms, such as UGT1A1, UGT1A3, and UGT1A4, although the clinical significance of this inhibition may be limited as the inhibitory concentrations are often higher than typical clinical plasma concentrations. nih.govnih.gov Conversely, other studies have demonstrated that ritonavir can induce glucuronidation, which may impact the clearance of other drugs metabolized by this pathway. europa.euapsf.org

Future research directions for Ritonavir O-β-D-Glucuronide could focus on several key areas:

UGT Isoform Specificity: Identifying the specific UGT isoforms responsible for the formation of Ritonavir O-β-D-Glucuronide.

Pharmacological Activity: Determining whether Ritonavir O-β-D-Glucuronide possesses any pharmacological or toxicological activity.

Drug-Drug Interactions: Further elucidating the clinical implications of ritonavir's inductive and inhibitory effects on glucuronidation for co-administered medications.

A deeper understanding of the formation and disposition of Ritonavir O-β-D-Glucuronide will provide a more complete picture of ritonavir's metabolic profile and its complex interactions with drug-metabolizing enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H56N6O11S2 B13430825 Ritonavir O-Beta-D-Glucuronide

Properties

Molecular Formula

C43H56N6O11S2

Molecular Weight

897.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,5S)-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C43H56N6O11S2/c1-24(2)33(48-42(56)49(5)20-29-22-61-39(46-29)25(3)4)38(53)45-28(16-26-12-8-6-9-13-26)18-32(59-41-36(52)34(50)35(51)37(60-41)40(54)55)31(17-27-14-10-7-11-15-27)47-43(57)58-21-30-19-44-23-62-30/h6-15,19,22-25,28,31-37,41,50-52H,16-18,20-21H2,1-5H3,(H,45,53)(H,47,57)(H,48,56)(H,54,55)/t28-,31-,32-,33-,34-,35-,36+,37-,41+/m0/s1

InChI Key

WMFKMLDNCXIXQE-ZXOKULDVSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Enzymatic Formation and Biochemical Pathways of Ritonavir O β D Glucuronide

Identification and Characterization of Specific UGT Isoforms Catalyzing Ritonavir (B1064) O-β-D-Glucuronidation

The formation of glucuronide conjugates is catalyzed by a superfamily of enzymes known as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). These enzymes are classified into families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism in humans. While the formation of Ritonavir O-β-D-Glucuronide has been identified, detailed studies pinpointing the specific UGT isoforms responsible for its formation are limited in the publicly available scientific literature.

In Vitro Enzyme Kinetic Analysis Using Recombinant UGTs

In vitro studies using recombinant human UGT enzymes are crucial for identifying the specific isoforms involved in the metabolism of a drug. However, comprehensive kinetic analyses for the formation of Ritonavir O-β-D-Glucuronide are not extensively documented in published research. Studies have more frequently focused on ritonavir's role as an inhibitor or inducer of various UGT isoforms rather than as a substrate for O-glucuronidation.

One study investigated the inhibitory potential of ritonavir against a panel of major human UGT isoforms (UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT2B4, and UGT2B7) using probe substrates. researchgate.net The results indicated that ritonavir is a weak inhibitor of these UGTs, with IC50 values of at least 50 µM, which is substantially higher than typical clinical plasma concentrations. researchgate.net While this study provides insight into ritonavir's interaction with UGTs, it does not provide kinetic data for the formation of Ritonavir O-β-D-Glucuronide itself.

Substrate Specificity and Affinity Determinations for Ritonavir O-β-D-Glucuronide Formation

Influence of Enzyme Induction and Inhibition on Ritonavir O-β-D-Glucuronide Formation

Ritonavir is well-known for its complex effects on drug-metabolizing enzymes, acting as both an inhibitor and an inducer. These effects can potentially modulate the formation of its own metabolites, including Ritonavir O-β-D-Glucuronide.

Mechanistic Studies of Glucuronidation Modulation by Parent Ritonavir

Ritonavir has been shown to induce the expression of several drug-metabolizing enzymes, including UGTs. nih.govapsf.org This induction is thought to be mediated through the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR). nih.gov Therefore, chronic administration of ritonavir could potentially lead to an increased formation of Ritonavir O-β-D-Glucuronide through the up-regulation of the involved UGT isoforms.

Conversely, ritonavir can also act as an inhibitor of certain UGT enzymes, although it is generally considered a weak inhibitor. researchgate.net The clinical significance of this inhibition on its own glucuronidation is likely minimal, especially in comparison to its potent inhibition of CYP3A4.

Investigation of Ritonavir O-β-D-Glucuronide Formation in the Presence of Modulators in In Vitro Systems

In vitro studies investigating the impact of known UGT modulators on the formation of Ritonavir O-β-D-Glucuronide are not extensively reported. Such studies would be valuable to further elucidate the specific UGT pathways involved and their susceptibility to drug-drug interactions. For instance, co-incubation with known broad-spectrum UGT inhibitors or specific inhibitors for certain isoforms could help to identify the key enzymes responsible for ritonavir's O-glucuronidation.

While direct evidence is sparse, it is known that ritonavir can induce glucuronidation of other drugs. For example, it has been shown to induce the glucuronidation of zidovudine. europa.eu This inductive effect on general glucuronidation pathways suggests a potential for auto-induction of its own glucuronidation, although this has not been specifically demonstrated for the O-glucuronide metabolite.

Table 1: Reported Effects of Ritonavir on UGT Isoforms

UGT IsoformEffect of RitonavirContext of StudyCitation
UGT1A1Weak InhibitionIn vitro study with probe substrate researchgate.net
UGT1A3Weak InhibitionIn vitro study with probe substrate researchgate.net
UGT1A4InductionGeneral statement on glucuronidation induction apsf.org
UGT1A6Weak InhibitionIn vitro study with probe substrate researchgate.net
UGT1A9Weak InhibitionIn vitro study with probe substrate researchgate.net
UGT2B4Weak InhibitionIn vitro study with probe substrate researchgate.net
UGT2B7Weak InhibitionIn vitro study with probe substrate researchgate.net
General UGTsInductionReview on drug interactions nih.govapsf.org

Preclinical Disposition and Pharmacokinetic Characterization of Ritonavir O β D Glucuronide

In Vivo Formation and Elimination Kinetics in Animal Models

Studies investigating the metabolic fate of ritonavir (B1064) in various preclinical species, including rats and dogs, have revealed that conjugation with glucuronic acid is a metabolic route unique to the canine model. nih.govscielo.brresearchgate.net Following oral and intravenous administration of radiolabeled ritonavir in dogs, glucuronide metabolites have been identified, indicating that dogs possess the necessary UDP-glucuronosyltransferase (UGT) enzymes to carry out this phase II metabolic reaction. nih.goveuropa.eu In contrast, such metabolites were not detected in similar studies conducted in rats. nih.gov

Absolute and Relative Bioavailability of Ritonavir O-β-D-Glucuronide Precursors in Animal Systems

Specific data on the absolute and relative bioavailability of direct precursors to Ritonavir O-β-D-Glucuronide are not extensively detailed in the available literature. However, the bioavailability of the parent compound, ritonavir, has been studied in dogs and is influenced by the formulation. One study exploring various generic ritonavir tablet products in a dog model reported significant variability in relative bioavailability, with point estimates for the area under the curve (AUC) ranging from 1% to 111% compared to the branded product. natap.orgnih.gov This variability in the systemic availability of the parent drug would consequently impact the extent of formation of its metabolites, including Ritonavir O-β-D-Glucuronide.

Table 1: Relative Bioavailability of Generic Ritonavir Formulations in a Dog Model

Generic ProductPoint Estimate for AUC (Compared to Branded Product)
Product A0.01
Product B0.36
Product C1.11

This table illustrates the range of bioavailability observed for different generic formulations of ritonavir in dogs, which would in turn affect the formation of its metabolites. Data sourced from a study on generic ritonavir bioavailability in a dog model. nih.gov

Compartmental and Non-Compartmental Pharmacokinetic Modeling of Ritonavir O-β-D-Glucuronide in Preclinical Species

Detailed compartmental or non-compartmental pharmacokinetic modeling specifically for Ritonavir O-β-D-Glucuronide in any preclinical species is not described in the currently available scientific literature. Pharmacokinetic studies have predominantly focused on the parent drug, ritonavir.

Tissue Distribution and Accumulation Patterns in Animal Models

While comprehensive tissue distribution studies specifically tracking Ritonavir O-β-D-Glucuronide are not available, information on the general tissue distribution of ritonavir and its metabolites in preclinical models offers some insight. In rats, following administration of radiolabeled ritonavir, the highest concentrations of radioactivity were found in the liver, adrenal glands, pancreas, kidneys, and thyroid. europa.eu The distribution of ritonavir into lymphatic tissues was also noted. europa.eu However, it is important to reiterate that glucuronidation of ritonavir is not a metabolic pathway observed in rats. nih.gov

In dogs, where Ritonavir O-β-D-Glucuronide is formed, it is expected that the distribution of this more hydrophilic metabolite would differ from the parent compound. Generally, glucuronide conjugates exhibit more limited tissue penetration compared to the parent drug due to their increased polarity and are often substrates for efflux transporters. Specific studies quantifying the levels of Ritonavir O-β-D-Glucuronide in various canine tissues have not been reported.

Renal and Biliary Excretion Mechanisms of Ritonavir O-β-D-Glucuronide and Related Conjugates in Animal Models

The primary route of elimination for ritonavir and its metabolites in dogs is through the hepatobiliary system. nih.gov In studies with bile-duct cannulated dogs, a significant portion of the administered dose of ritonavir was recovered in the bile. nih.gov Although not quantified separately, it is highly probable that Ritonavir O-β-D-Glucuronide is excreted into the bile, as glucuronidation is a key pathway facilitating biliary elimination of drugs and their metabolites. nih.gov The renal elimination of ritonavir itself is considered negligible in dogs. europa.eu Given the physicochemical properties of glucuronide conjugates, some degree of renal excretion of Ritonavir O-β-D-Glucuronide may occur, but it is likely to be a minor pathway compared to biliary excretion. The specific transporters involved in the biliary and potential renal excretion of Ritonavir O-β-D-Glucuronide in dogs have not been elucidated.

Table 2: Excretion of Ritonavir in Bile-Exteriorized Dogs Following a 5 mg/kg Intravenous Dose

Excretion RoutePercentage of Administered Dose
Bile39.8%
Urine< 3%

This table shows the primary role of biliary excretion for ritonavir and its metabolites in dogs. Data sourced from a study on the metabolism and disposition of ritonavir. nih.gov

Stability of Ritonavir O-β-D-Glucuronide in Biological Matrices from Preclinical Models

Specific studies detailing the stability of Ritonavir O-β-D-Glucuronide in biological matrices from preclinical models, such as canine plasma or bile, are not available in the public domain. The stability of glucuronide metabolites can be influenced by factors such as pH and the presence of β-glucuronidase enzymes, which can hydrolyze the conjugate back to the parent drug. Assessing the stability of such metabolites is crucial for the accurate quantification in pharmacokinetic and disposition studies.

Advanced Analytical Methodologies for Ritonavir O β D Glucuronide Characterization and Quantification

Chromatographic Separation Techniques for Glucuronide Metabolites

The effective separation of Ritonavir (B1064) O-β-D-Glucuronide from the parent drug and other metabolites is paramount for accurate quantification and characterization. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this process, offering the necessary resolution and efficiency.

HPLC has been a robust and widely used technique for the analysis of drug metabolites. For Ritonavir O-β-D-Glucuronide, reversed-phase HPLC is the most common approach. The separation is typically achieved on C18 columns, which provide the necessary hydrophobicity to retain ritonavir and its metabolites.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often employed, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration. This allows for the effective elution of compounds with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for the Analysis of Ritonavir and its Metabolites

Parameter Typical Conditions
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C

| Detector | UV (e.g., 240 nm) or Mass Spectrometer |

UHPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. The optimization of UHPLC methods for Ritonavir O-β-D-Glucuronide focuses on leveraging these advantages.

The shorter analysis times offered by UHPLC are particularly beneficial for high-throughput applications. Method optimization involves fine-tuning the gradient slope, flow rate, and column temperature to maximize the separation efficiency while minimizing the run time.

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites due to its high sensitivity and selectivity. When coupled with liquid chromatography, it provides a powerful platform for the definitive identification and precise quantification of Ritonavir O-β-D-Glucuronide.

LC-MS/MS is the gold standard for the quantification of low-level analytes in complex biological matrices. This technique utilizes a triple quadrupole mass spectrometer, which operates in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for Ritonavir O-β-D-Glucuronide and an internal standard are monitored. This high degree of selectivity minimizes interference from other matrix components, resulting in excellent sensitivity and accuracy.

The selection of appropriate MRM transitions is a critical step in method development. This involves the infusion of a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable fragment ions.

Table 2: Exemplary MRM Transitions for Ritonavir and a Potential Glucuronide Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ritonavir 721.3 296.1 25

| Ritonavir O-β-D-Glucuronide | 897.3 | 721.3 | 20 |

Note: These values are illustrative and require empirical optimization.

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the structural elucidation of unknown metabolites. For Ritonavir O-β-D-Glucuronide, HRMS can confirm the elemental composition of the molecule by providing a mass measurement with a high degree of accuracy.

Furthermore, the fragmentation patterns obtained from HRMS/MS experiments can provide detailed structural information, helping to confirm the site of glucuronidation on the ritonavir molecule.

Sample Preparation and Extraction Protocols for Biological Matrices (e.g., plasma, urine, tissue homogenates)

The goal of sample preparation is to isolate Ritonavir O-β-D-Glucuronide from the biological matrix, remove interfering substances, and concentrate the analyte prior to chromatographic analysis. The choice of extraction technique depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Commonly used techniques for the extraction of ritonavir and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method, often used for plasma samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to precipitate the proteins. While effective at removing a large portion of proteins, it may not remove other endogenous components, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT. It involves the partitioning of the analyte between two immiscible liquid phases. The choice of extraction solvent is critical and is based on the polarity and solubility of Ritonavir O-β-D-Glucuronide.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. It utilizes a solid sorbent to retain the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode) is tailored to the specific properties of the analyte and the matrix.

Table 3: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages
Protein Precipitation Simple, fast, and inexpensive. Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction Cleaner extract than PPT. More labor-intensive and requires larger volumes of organic solvents.

| Solid-Phase Extraction | High recovery and selectivity, clean extracts, potential for automation. | Higher cost and requires method development. |

Lack of Publicly Available Data on Ritonavir O-β-D-Glucuronide Precludes Detailed Analytical and Preclinical Review

Despite extensive searches of scientific literature, detailed information regarding the analytical methodologies and preclinical pharmacokinetics specifically for the chemical compound Ritonavir O-β-D-Glucuronide is not publicly available. While the metabolism of the parent drug, Ritonavir, is well-documented—including its capacity to induce glucuronidation—specific research detailing the validation of analytical methods for its O-glucuronide metabolite and its distinct pharmacokinetic profile remains elusive.

The requested article, "," was to be structured around specific subsections, including method validation for academic research and applications in preclinical studies. However, the foundational data necessary to populate these sections, such as linearity, precision, accuracy, and selectivity of an analytical method for Ritonavir O-β-D-Glucuronide, could not be located in the public domain. Similarly, preclinical pharmacokinetic and metabolic studies focusing on this specific metabolite, which would provide the necessary data for discussion and inclusion in tables, are not described in the available scientific literature.

Ritonavir itself is known to be primarily metabolized by cytochrome P450 enzymes, particularly CYP3A and CYP2D6. drugbank.comnih.gov It is also recognized as an inducer of glucuronosyl transferase, the enzyme responsible for glucuronidation. nih.gov This indicates that the formation of glucuronide conjugates of Ritonavir is a known metabolic pathway. However, the scientific literature readily available does not extend to the detailed characterization and quantification of the Ritonavir O-β-D-Glucuronide metabolite that would be required to fulfill the specific instructions of the requested article.

Consequently, without access to proprietary research or unpublished studies, the generation of a thorough, informative, and scientifically accurate article focusing solely on Ritonavir O-β-D-Glucuronide, as per the provided outline and content requirements, is not feasible at this time. The necessary detailed research findings and data tables for this specific compound are not present in the public scientific discourse.

Chemical Synthesis and Derivatization of Ritonavir O β D Glucuronide for Research Applications

Synthetic Routes and Methodologies for Ritonavir (B1064) O-β-D-Glucuronide

The synthesis of drug glucuronides can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis (biosynthesis). Both routes have been successfully employed for the generation of various drug glucuronides and are applicable to the preparation of Ritonavir O-β-D-Glucuronide. nih.gov

Chemical Synthesis: Chemical synthesis offers the advantage of producing large quantities of the target metabolite. A common strategy for synthesizing O-glucuronides is the Koenigs-Knorr reaction. nih.govmdpi.com This method involves the coupling of a protected glucuronic acid donor, typically a glycosyl halide, with the aglycone (Ritonavir).

A general chemical synthesis pathway would involve:

Protection of Functional Groups: The hydroxyl and carboxyl groups of D-glucuronic acid are protected to prevent unwanted side reactions. The anomeric position is typically activated as a bromide or trichloroacetimidate.

Glycosylation: The protected glucuronic acid donor is reacted with Ritonavir at its secondary hydroxyl group. This reaction is often promoted by a heavy metal salt, such as silver or mercury salts. mdpi.com

Deprotection: The protecting groups on the glucuronic acid moiety are removed under specific conditions to yield the final Ritonavir O-β-D-Glucuronide.

Reaction Step Typical Reagents and Conditions Purpose
Protection Acetic anhydride, pyridine; Benzyl (B1604629) bromide, sodium hydrideTo protect hydroxyl and carboxyl groups of glucuronic acid.
Activation HBr in acetic acid; Trichloroacetonitrile, DBUTo create a reactive anomeric center for glycosylation.
Glycosylation Silver carbonate, mercury(II) cyanide; Trimethylsilyl triflate (TMSOTf)To couple the protected glucuronic acid with Ritonavir.
Deprotection Sodium methoxide (B1231860) in methanol; Catalytic hydrogenation (e.g., Pd/C, H₂)To remove acetyl or benzyl protecting groups to yield the final product.

Enzymatic Synthesis (Biosynthesis): Enzymatic synthesis provides a highly stereoselective route to the β-glucuronide, mimicking the biological pathway. This method typically utilizes uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. nih.govhyphadiscovery.com

The process generally involves:

Enzyme Source: A source of UGTs, such as human liver microsomes or recombinant UGT enzymes, is required. nih.gov

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) serves as the glucuronic acid donor.

Incubation: Ritonavir is incubated with the enzyme source and UDPGA in a suitable buffer system. The reaction conditions (pH, temperature) are optimized for enzyme activity.

While enzymatic synthesis offers high selectivity, scaling up to produce large quantities can be challenging and costly. hyphadiscovery.com

Purification and Isolation Techniques for Synthetic Metabolites

Following synthesis, the Ritonavir O-β-D-Glucuronide must be purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the purification of drug glucuronides. nih.govmdpi.com

Preparative HPLC: A preparative HPLC system is used to isolate the target compound. The choice of column and mobile phase is critical for achieving good separation.

Parameter Typical Conditions for Glucuronide Purification
Column Reversed-phase C18 or C8, often with a larger particle size for preparative scale.
Mobile Phase A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov
Detection UV detection at a wavelength where Ritonavir and its glucuronide absorb, typically around 240-260 nm. ajol.info
Fraction Collection Fractions are collected as the peak corresponding to Ritonavir O-β-D-Glucuronide elutes from the column.

After collection, the fractions containing the purified product are typically pooled, and the solvent is removed by lyophilization or evaporation to yield the pure solid metabolite. The purity is then assessed using analytical HPLC.

Spectroscopic and Spectrometric Characterization of Synthesized Ritonavir O-β-D-Glucuronide

The structural confirmation of the synthesized Ritonavir O-β-D-Glucuronide is achieved through a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing drug metabolites. nih.gov

Expected Molecular Ion: The molecular weight of Ritonavir is 720.95 g/mol . The addition of a glucuronic acid moiety (C₆H₈O₆, 176.12 g/mol ) results in an expected molecular weight of 897.07 g/mol for Ritonavir O-β-D-Glucuronide. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 898.08.

Fragmentation: Tandem mass spectrometry (MS/MS) would show a characteristic neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the protonated Ritonavir aglycone at m/z 721.3. researchgate.net Further fragmentation would match the known pattern for Ritonavir. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial for full characterization.

NMR Technique Expected Observations for Ritonavir O-β-D-Glucuronide
¹H NMR The presence of signals corresponding to the glucuronic acid protons, including the anomeric proton (H-1'). The coupling constant (J-value) of the anomeric proton is diagnostic for the β-configuration (typically a doublet with J ≈ 7-8 Hz). A downfield shift of the proton attached to the carbon bearing the glycosidic linkage on the Ritonavir moiety would be observed compared to the parent drug.
¹³C NMR Signals corresponding to the six carbons of the glucuronic acid moiety would be present. The chemical shift of the anomeric carbon (C-1') would be indicative of the β-linkage.
2D NMR (COSY, HSQC, HMBC) These experiments are used to assign all proton and carbon signals and to confirm the point of attachment of the glucuronic acid to the Ritonavir molecule by observing correlations between the anomeric proton/carbon and the Ritonavir structure. nih.gov

Preparation of Isotopically Labeled Analogues for Mechanistic and Quantitative Research

Isotopically labeled analogues of Ritonavir O-β-D-Glucuronide are invaluable tools for various research applications, including as internal standards in quantitative bioanalysis and for mechanistic studies of drug metabolism and transport. Common isotopes used are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Synthesis of Labeled Analogues: The synthesis can be approached in two main ways:

Starting from Labeled Ritonavir: A stable isotope-labeled version of Ritonavir (e.g., Ritonavir-d₆) can be synthesized and then subjected to enzymatic glucuronidation. nih.gov This is often the more straightforward approach if a labeled version of the parent drug is available.

Using Labeled Glucuronic Acid: A labeled glucuronic acid donor can be used in the chemical synthesis process. However, this is often more complex and expensive.

For example, to prepare a deuterated analogue, Ritonavir-d₆ could be incubated with human liver microsomes and UDPGA. The resulting Ritonavir-d₆ O-β-D-Glucuronide would then be purified by HPLC. This labeled metabolite can serve as an ideal internal standard for LC-MS/MS quantification of the unlabeled metabolite in biological samples. nih.gov

Development of Reference Standards for Analytical Method Development and Validation

A well-characterized, pure sample of synthetically prepared Ritonavir O-β-D-Glucuronide is essential for its use as a reference standard. gavinpublishers.com This standard is critical for the development and validation of analytical methods to quantify the metabolite in biological matrices such as plasma and urine.

Role in Analytical Method Validation: The synthesized metabolite standard is used to establish key validation parameters for analytical assays, such as those guided by the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA). emerypharma.comresearchgate.net

Validation Parameter Use of the Reference Standard
Specificity/Selectivity The standard is used to confirm the identity of the metabolite peak in a chromatogram and to ensure it is resolved from the parent drug and other potential interferences. scielo.br
Linearity and Range A calibration curve is prepared by making serial dilutions of the reference standard to establish the concentration range over which the analytical method is accurate and precise. gavinpublishers.com
Accuracy The accuracy of the method is determined by spiking known amounts of the reference standard into a blank biological matrix and measuring the recovery. gavinpublishers.com
Precision Replicate analyses of samples containing the reference standard are performed to assess the repeatability and intermediate precision of the method. researchgate.net
Limit of Quantification (LOQ) The LOQ, the lowest concentration that can be reliably quantified, is determined using the reference standard. emerypharma.com

By having a reliable source of synthetic Ritonavir O-β-D-Glucuronide, researchers can confidently develop and validate robust analytical methods to support preclinical and clinical studies, leading to a better understanding of the drug's disposition and potential for drug-drug interactions.

Future Research Directions and Technological Advancements in Ritonavir O β D Glucuronide Research

Application of Omics Technologies for Comprehensive Metabolite Profiling

Omics technologies, particularly metabolomics, are pivotal in expanding our understanding of Ritonavir (B1064) metabolism beyond its primary pathways. These high-throughput analytical approaches allow for the systematic identification and quantification of a wide array of metabolites in biological samples.

Metabolomic analysis has been successfully employed to screen for Ritonavir metabolites in preclinical models, leading to the identification of numerous novel metabolites. nih.govnih.gov For instance, studies in mice have identified 26 distinct metabolites, including glycine- and N-acetylcysteine-conjugated products, as well as ring-opened derivatives. nih.govnih.gov This comprehensive profiling provides a more complete picture of the biotransformation of Ritonavir, highlighting pathways that may have been previously overlooked. By applying these techniques specifically to the study of Ritonavir O-β-D-Glucuronide, researchers can better understand its formation relative to other metabolic pathways and identify potential biomarkers of drug exposure and processing. The integration of metabolomics with other omics fields, such as genomics and proteomics, can further elucidate the specific enzymes and genetic factors governing the glucuronidation of Ritonavir.

Table 1: Application of Omics in Ritonavir Metabolite Research

Technology Application Key Findings
Metabolomics Comprehensive screening of metabolites in biological fluids and tissues. Identification of 26 Ritonavir metabolites in mice, including novel conjugates. nih.govnih.gov
Genomics Identification of genetic polymorphisms in UGT enzymes. Elucidation of inter-individual variability in drug glucuronidation capacity. nih.govnih.gov

| Proteomics | Quantification of UGT enzyme expression levels. | Understanding the influence of enzyme abundance on Ritonavir glucuronidation rates. |

Development of Predictive Computational Models for Glucuronidation and Disposition

Computational modeling offers a powerful tool for predicting the pharmacokinetics of drugs and their metabolites. The development of sophisticated models for Ritonavir glucuronidation can help anticipate its formation and disposition under various physiological conditions.

Physiologically based pharmacokinetic (PBPK) modeling is an increasingly valuable approach. PBPK models can integrate in vitro data on enzyme kinetics and drug transport with physiological parameters to simulate the in vivo behavior of Ritonavir and its glucuronide metabolite. nih.gov These models can incorporate the complexities of drug metabolism, including the interplay between UDP-glucuronosyltransferase (UGT) enzymes and efflux transporters that handle the glucuronide conjugate. nih.govnih.gov

Molecular modeling studies can further refine our understanding by investigating the specific interactions between Ritonavir and UGT enzymes at the atomic level. By modeling the active site of relevant UGT isoforms, such as UGT1A4 which is induced by Ritonavir, researchers can predict binding affinities and potential sites of glucuronidation. apsf.orgresearchgate.net Such models are crucial for predicting potential drug-drug interactions and for understanding how genetic variants of UGT enzymes might alter Ritonavir metabolism. researchgate.net

Innovative In Vitro Systems for Enhanced Metabolic Characterization (e.g., 3D cell cultures, organ-on-a-chip)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power for drug metabolism studies. The advent of three-dimensional (3D) cell cultures and microphysiological systems, such as organ-on-a-chip technology, represents a significant leap forward. nih.govslas.org

These advanced in vitro models provide a more physiologically relevant context for studying the metabolic fate of Ritonavir. slas.org

3D Cell Cultures: Spheroids and organoids can better mimic the 3D architecture and cell-cell interactions of organs like the liver, the primary site of drug metabolism. frontiersin.orgrcsi.com This improved biological fidelity can lead to more accurate predictions of metabolic rates and metabolite profiles.

Organ-on-a-Chip: These microfluidic devices allow for the culture of human cells in a dynamic environment that simulates physiological parameters like fluid flow and mechanical stress. frontiersin.orgrcsi.commdpi.com "Liver-on-a-chip" models, for example, can be used to study the glucuronidation of Ritonavir under conditions that more closely resemble the in vivo state, and can even be used to model multi-organ interactions that influence drug disposition. mdpi.com

These innovative systems are expected to improve the translation of in vitro findings to clinical outcomes, providing more reliable data on the formation and clearance of Ritonavir O-β-D-Glucuronide. slas.org

Elucidating the Role of Inter-Individual and Inter-Species Variability in Glucuronidation Processes

Significant variability in drug glucuronidation exists both between individuals and across different species. nih.govmdpi.com Understanding these differences is critical for predicting the pharmacokinetic profile of Ritonavir and its glucuronide metabolite.

Inter-individual variability in the activity of UGT enzymes can be substantial, influenced by factors such as genetics, age, and sex. nih.gov Genetic polymorphisms in UGT genes can lead to altered enzyme expression or function, resulting in individuals being classified as poor, intermediate, or extensive metabolizers. nih.gov Furthermore, Ritonavir itself is known to be an inducer of several drug-metabolizing enzymes, including UGT1A4, which can further contribute to variability in its own metabolism and that of co-administered drugs. apsf.orgnih.gov

Inter-species differences in UGT enzyme expression and substrate specificity are also well-documented. nih.govresearchgate.net For example, the rates and pathways of glucuronidation can differ significantly between humans and the animal models used in preclinical drug development. mdpi.comresearchgate.net Therefore, careful consideration of these species-specific differences is essential when extrapolating preclinical data to predict the human metabolism of Ritonavir. Future research will focus on using human-derived in vitro systems and genetically diverse cell lines to better characterize this variability and its clinical implications.

Table 2: Factors Contributing to Variability in Glucuronidation

Factor Description Impact on Ritonavir Glucuronidation
Genetic Polymorphisms Variations in the genes encoding UGT enzymes. Can lead to significant differences in the rate of Ritonavir O-β-D-Glucuronide formation among individuals. nih.gov
Enzyme Induction Ritonavir can increase the expression of UGT1A4. May alter its own metabolic clearance over time and affect the metabolism of other drugs. apsf.org
Age and Sex UGT activity can vary with age and between sexes. May contribute to differences in Ritonavir exposure and metabolite levels. nih.gov

| Species Differences | Varying expression and activity of UGT enzymes across species. | Affects the translatability of preclinical animal data to human clinical outcomes. mdpi.comresearchgate.net |

Advanced Analytical Technologies for High-Throughput Screening of Glucuronide Metabolites

The development of advanced analytical technologies is crucial for accelerating research into drug metabolism. High-throughput screening (HTS) assays and high-resolution mass spectrometry are at the forefront of these advancements.

Fluorescence-based HTS assays have been developed for UGT enzymes, allowing for the rapid screening of large compound libraries to identify potential inhibitors or substrates. nih.gov These assays are adaptable to robotic liquid handling systems and can be performed in high-density plate formats, significantly increasing the efficiency of drug metabolism studies. nih.gov Such technologies can be applied to screen for compounds that may interact with the glucuronidation pathway of Ritonavir.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides a powerful platform for the systematic characterization of drug metabolites. mdpi.com This technology enables the sensitive and specific detection of glucuronide conjugates, allowing for their unambiguous identification and quantification in complex biological matrices. The development of comprehensive LC-MS libraries of potential metabolites can further streamline the process of metabolite identification in future studies of Ritonavir metabolism. mdpi.com These advanced analytical tools are indispensable for generating the high-quality data needed to populate and validate predictive computational models and to fully characterize the metabolic profile of Ritonavir.

Q & A

Basic Research Questions

Q. How can researchers analytically characterize Ritonavir O-Beta-D-Glucuronide to confirm its structural identity and purity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to verify the glucuronide moiety and parent compound linkage. Quantify purity via high-performance liquid chromatography (HPLC) with UV detection, referencing protocols for related compounds like darunavir/ritonavir . For novel compounds, provide full spectral data (e.g., 1^1H/13^{13}C NMR, HRMS) and chromatograms in supplementary materials to enable replication .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct in vitro stability assays in simulated biological matrices (e.g., plasma, liver microsomes) at 37°C. Monitor degradation kinetics using LC-MS/MS and compare results to ritonavir’s known alkali sensitivity . Include controls for pH, temperature, and enzymatic activity. Use a crossover design for comparative studies, as seen in food-effect trials for ModraDoc006/ritonavir .

Q. How should researchers design assays to quantify this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., 13^{13}C-ritonavir). Optimize extraction protocols (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Follow FDA guidelines for precision, accuracy, and lower limits of quantification, as applied in nirmatrelvir/ritonavir pharmacokinetic studies .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling be applied to predict this compound’s disposition in special populations?

  • Methodological Answer : Adapt existing ritonavir PBPK models (e.g., Simcyp) by integrating glucuronidation kinetics and transporter-mediated clearance. Validate the model using clinical data from diverse populations (e.g., hepatic/renal impairment) and compare predicted vs. observed AUC ratios, as done for nirmatrelvir/ritonavir . Address inter-individual variability using Monte Carlo simulations .

Q. What strategies resolve contradictions in exposure-response (ER) data for this compound across preclinical and clinical studies?

  • Methodological Answer : Perform meta-analyses of ER datasets, stratifying by study design (e.g., in vitro vs. in vivo). Use graphical methods (e.g., scatterplots of PK/PD parameters) and nonlinear mixed-effects modeling to identify covariates (e.g., protein binding, metabolic enzymes) that explain discrepancies, as explored in EPIC-HR trial analyses . Apply the FINER criteria to refine hypotheses .

Q. How can researchers optimize in vitro to in vivo extrapolation (IVIVE) for this compound’s glucuronidation kinetics?

  • Methodological Answer : Use human hepatocytes or recombinant UGT enzymes to measure intrinsic clearance. Scale results using physiologically relevant scaling factors (e.g., microsomal protein per gram of liver). Validate predictions against clinical AUC data, following protocols for darunavir/ritonavir drug-drug interaction studies . Incorporate uncertainty analysis to improve model robustness .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of this compound in longitudinal studies?

  • Methodological Answer : Employ population PK modeling with nonlinear mixed-effects software (e.g., Monolix). Test compartmental vs. non-compartmental models and evaluate covariates (e.g., body weight, CYP3A4 activity) using likelihood ratio tests. Reference methodologies from darunavir/ritonavir interaction studies and adhere to open-access data standards for reproducibility .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting data on this compound’s metabolic pathways?

  • Methodological Answer : Replicate experiments using harmonized protocols (e.g., identical enzyme sources, incubation conditions). Compare results to published datasets via Bland-Altman plots. If disparities persist, conduct in silico docking studies to explore UGT isoform-specific binding affinities. Document all methodological variables (e.g., buffer pH, incubation time) to enable cross-study comparisons .

Reproducibility and Open Science

Q. What minimal metadata is required to ensure reproducibility of this compound studies?

  • Methodological Answer : Provide raw spectral data, chromatographic conditions, and model code (e.g., MATLAB, R scripts) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories like Zenodo. Include detailed PK parameters (e.g., VdV_d, ClCl, half-life) as in nirmatrelvir/ritonavir reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.